molecular formula C15H20BrNO2 B13492407 tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13492407
M. Wt: 326.23 g/mol
InChI Key: MHRCNLMOWFIJPC-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a brominated tetrahydroisoquinoline derivative featuring a tert-butyl carbamate protecting group. This compound is synthesized via microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate, yielding a pale orange oil with a high efficiency of 99% . Its molecular formula is C₁₄H₁₈BrNO₂ (MW: 312.20), and it is typically stored at 2–8°C to maintain stability . The bromine substituent at the 7-position and the methyl group at the 4-position make it a versatile intermediate for further functionalization in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 7-bromo-4-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-8-17(14(18)19-15(2,3)4)9-11-7-12(16)5-6-13(10)11/h5-7,10H,8-9H2,1-4H3

InChI Key

MHRCNLMOWFIJPC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoquinoline compound, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituent Position and Reactivity

Compound Name Substituent Position Key Features Yield Physical State Key Applications/Reactions References
tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-Br, 4-CH₃ High-yield synthesis (99%); microwave conditions; bromine for cross-coupling 99% Pale orange oil Suzuki couplings, drug intermediate
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-Br CAS 893566-74-0; similar molecular weight (312.20) N/A Oil Precursor for boronate esters
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate 5-Br CAS 215184-78-4; 97% purity N/A Oil Functionalization via nucleophilic substitution
tert-Butyl 7-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-(2-MeO-C₆H₄) Lower yield (57%); methoxy group enhances steric hindrance 57% Colorless oil SAR studies, opioid receptor ligands
tert-Butyl 7-(2-hydroxyph enyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-(2-OH-C₆H₄) Hydroxy group enables hydrogen bonding; yellow oil 53% Yellow oil Chelation, metal-catalyzed reactions
tert-Butyl 7-(trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-(CF₃-C₆H₄-CH₂) Electron-withdrawing CF₃ group; synthesized via Pd-catalyzed coupling N/A Colorless oil Antimicrobial agents, fluorinated probes

Functional Group Impact on Properties

  • Bromine Substituents: Bromine at the 7-position (target compound) offers superior reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy or hydroxy groups.
  • Hydroxy/Methoxy Groups : These substituents lower yields due to increased steric hindrance or sensitivity to oxidation. However, they enable hydrogen bonding, influencing solubility and biological activity .
  • Boronate Esters: Derivatives like tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 937048-76-5) are pivotal intermediates for Suzuki couplings, achieving 96% yield .

Biological Activity

tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

  • Molecular Formula : C14H18BrNO2
  • CAS Number : 258515-65-0
  • Molecular Weight : 312.20 g/mol

The compound features a bromine atom and a tert-butyl group, which are critical for its biological interactions and solubility properties.

Antitumor Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit notable antitumor properties. For instance, research has shown that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity in Isoquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa5.2Apoptosis induction
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylateMCF-73.8Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has also been explored. Compounds similar to tert-butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline have shown promise in mitigating neurodegeneration in models of Alzheimer’s disease by inhibiting oxidative stress and promoting neuronal survival.

Antimicrobial Activity

Isoquinoline derivatives have demonstrated antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli12 µg/mLMembrane disruption
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylateS. aureus8 µg/mLMetabolic interference

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various isoquinoline derivatives, including tert-butyl 7-bromo compounds. The results indicated that these compounds effectively reduced tumor growth in xenograft models, with specific focus on their apoptotic effects on cancer cells .

Case Study 2: Neuroprotection

In another investigation, researchers examined the neuroprotective effects of isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that tert-butyl-substituted isoquinolines significantly enhanced cell viability and reduced markers of oxidative damage .

Q & A

Q. Basic

  • 1H NMR : Key signals include aromatic protons (δ ~7.00 ppm, doublet, J = 8.4 Hz) and the tert-butyl group (singlet at δ ~1.49 ppm) .
  • ESI-MS : Molecular weight confirmation via fragmentation patterns (e.g., m/z 191.1 [M+H-Boc]+ observed in analogs) .
  • Chromatography : HPLC (>95% purity) ensures compound integrity, critical for biological studies .

How can reaction conditions be optimized for introducing the bromo substituent at the 7-position?

Advanced
Optimization includes:

  • Catalyst Selection : Pd(dppf)Cl₂ in DMSO at 90°C enables efficient Suzuki coupling (96% yield for 7-bromo derivatives) .
  • Microwave Assistance : Reduces reaction time (e.g., 1 hour at 100°C) while maintaining regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., THF) enhance bromination efficiency in radical-initiated reactions .

What strategies address contradictions in reported biological activities of analogs?

Advanced
Discrepancies often arise from substituent positioning (e.g., bromo at 5- vs. 7-position). Solutions include:

  • Comparative Studies : Evaluate isogenic compounds (e.g., tert-butyl 6-amino-7-methyl vs. 7-bromo derivatives) to isolate structural effects .
  • Purity Validation : Rigorous HPLC analysis (>95% purity) minimizes confounding effects from impurities .
  • Targeted Assays : Use enzyme-specific assays (e.g., kinase inhibition) to clarify mechanistic interactions .

What are the key reactivity features in cross-coupling reactions?

Q. Basic

  • Suzuki Coupling : Bromo substitution at the 7-position allows aryl/heteroaryl introductions using boronic acids and Pd catalysts .
  • Boc Group Stability : The tert-butyl ester remains intact under basic conditions but is cleavable with acids (e.g., TFA) for further functionalization .

How does the 4-methyl group influence stability and reactivity?

Q. Advanced

  • Steric Effects : The 4-methyl group may slow reaction kinetics (e.g., ester hydrolysis) due to increased steric hindrance .
  • Lipophilicity : Enhances logP, improving membrane permeability in biological assays .
  • Stability Testing : Perform accelerated degradation studies under varying pH/temperature to compare with non-methylated analogs .

What purification techniques are recommended?

Q. Basic

  • Column Chromatography : Silica gel with hexane/EtOAc (10:1) effectively isolates the product .
  • Preparative HPLC : For high-purity requirements (>95%), C18 columns with acetonitrile/water gradients are optimal .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Batch-to-Flow Transition : Replace microwave batch reactors with continuous flow systems to maintain thermal control and reproducibility .
  • Catalyst Efficiency : Reduce Pd loading via ligand optimization (e.g., dppf) to lower costs .
  • Solvent Recovery : Implement DMSO recycling protocols to minimize waste .

How can regioselectivity be controlled during functionalization?

Q. Advanced

  • Directing Groups : Install temporary groups (e.g., azides) to guide bromine placement, followed by removal .
  • Computational Modeling : DFT calculations predict electrophilic aromatic substitution preferences, guiding experimental design .

What are the applications in drug discovery?

Q. Advanced

  • Scaffold for Inhibitors : The dihydroisoquinoline core is used in BRD7/BRD9 bromodomain inhibitors, with bromo/methyl groups enhancing target affinity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the bromo site to link E3 ligase ligands, enabling targeted protein degradation .

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